![molecular formula C8H12N2O B12879888 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is an organic compound with the molecular formula C8H12N2O. This compound belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the amine group at the 6th position and the methyl group at the 2nd position of the benzoxazole ring makes this compound unique in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Cyclization Method: : One common method to synthesize 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine involves the cyclization of appropriate precursors. For instance, starting from 2-methylphenol, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization with appropriate reagents under controlled conditions.
-
Reductive Amination: : Another method involves the reductive amination of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and automated systems to control temperature and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes under strong oxidizing conditions.
-
Reduction: : Reduction of the oxazole ring can lead to the formation of dihydro or tetrahydro derivatives, depending on the reducing agent and conditions used.
-
Substitution: : The amine group at the 6th position can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid.
Reduction: Formation of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzoxazole: Lacks the amine group at the 6th position, leading to different reactivity and applications.
4,5,6,7-Tetrahydrobenzo[d]oxazol-6-amine:
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazole: Lacks the amine group, resulting in different chemical behavior and applications.
Uniqueness
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique structure and reactivity make it a valuable compound for scientific exploration and practical use.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C8H12N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h6H,2-4,9H2,1H3 |
Clé InChI |
LTZBOHCJWGOTQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)CC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


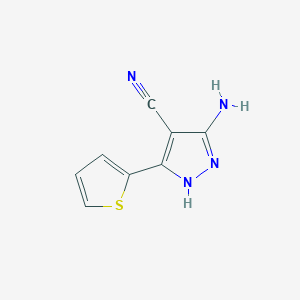
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
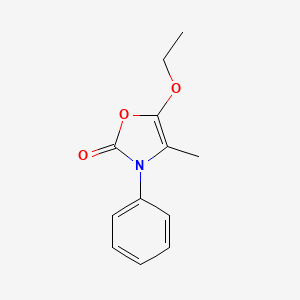

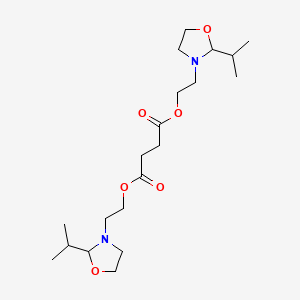
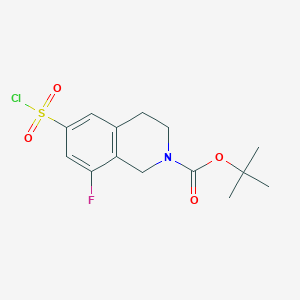
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
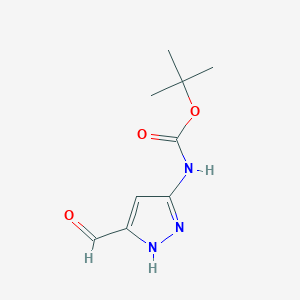
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
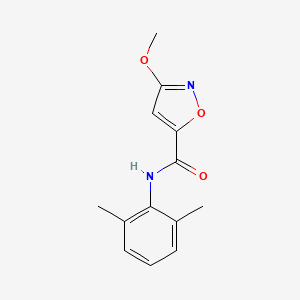
![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)

